Elmustine

Description

Historical Context of Nitrosourea (B86855) Research in Chemical Biology

The history of nitrosourea research in chemical biology dates back several decades, with investigations focusing on their synthesis, chemical reactivity, and biological impact. These compounds are characterized by the presence of an N-nitroso-N'-alkylurea functional group. Their mechanism of action typically involves the spontaneous decomposition in physiological conditions to generate reactive intermediates, such as alkylating and carbamoylating species, which can modify cellular components. tandfonline.com

Early research into nitrosoureas explored their potential as cytotoxic agents. Compounds like N-ethyl-N-nitrosourea (ENU), for instance, were studied for their mutagenic properties, particularly in genetic screens in model organisms like mice, revealing their capacity to induce point mutations. asm.org This line of research contributed to understanding DNA damage and repair mechanisms. Concurrently, other nitrosoureas were investigated for their antineoplastic activity, leading to the development of several compounds for chemotherapy. The ability of some nitrosoureas to cross the blood-brain barrier also made them of particular interest for treating central nervous system malignancies. tandfonline.com

Academic Significance and Research Trajectory of Elmustine

This compound, or Aranose (Arabinopyranosyl-N-methyl-N-nitrosourea), emerged from this research landscape. It was first synthesized in the late 1970s at the Laboratory of Organic Synthesis of the Soviet Cancer Research Institute. wikipedia.org Its development was part of the ongoing effort to discover nitrosourea derivatives with potentially improved therapeutic profiles.

The research trajectory of this compound involved preclinical studies followed by clinical trials in the USSR in the late 1980s. wikipedia.org These initial trials reportedly indicated potential clinical efficacy in melanoma. wikipedia.org A key focus during its development was to achieve a better relative safety profile and improved tolerability compared to other nitrosourea compounds available at that time. wikipedia.org Claims were made regarding its relatively low hematological toxicity and a wider therapeutic index, which were suggested to facilitate outpatient administration. wikipedia.org

In 1996, this compound obtained regulatory approval in Russia for use in melanoma under the trade name Aranoza. wikipedia.org While information on extensive detailed academic research findings publicly available in English is limited compared to some other nitrosoureas, its existence and regulatory approval in Russia highlight its significance within the research and clinical landscape of that region as a developed nitrosourea agent. Its classification as an alkylating type of cytostatic anticancer chemotherapeutic drug places it within the category of compounds that exert their effects through interaction with DNA. wikipedia.org Research continues to explore the broader class of alkylating agents, including nitrosoureas, in the context of overcoming drug resistance and targeting specific cellular vulnerabilities, such as deficiencies in DNA repair pathways. researchgate.netresearchgate.net

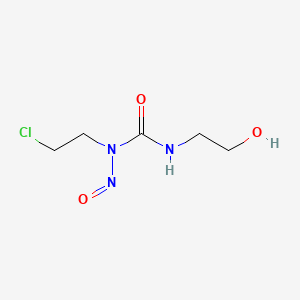

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN3O3/c6-1-3-9(8-12)5(11)7-2-4-10/h10H,1-4H2,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZJEQBSODVMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209610 | |

| Record name | Elmustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60784-46-5 | |

| Record name | N-(2-Chloroethyl)-N′-(2-hydroxyethyl)-N-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60784-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elmustine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060784465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hecnu | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Elmustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elmustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT2FD82D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Elmustine

Innovative Synthetic Routes and Process Optimization

Continuous flow chemistry has emerged as a powerful technology for synthesizing APIs, offering significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, improved process control and safety, and the ability to integrate real-time analysis and purification. nih.govnih.gov The synthesis of Lomustine (B1675051), a structurally similar nitrosourea (B86855), has been successfully demonstrated using a telescoped continuous flow process. hibu.com This approach avoids the isolation of unstable intermediates, thereby increasing purity and yield. researchgate.nethibu.com

The process typically involves two main steps performed in sequential flow reactors: carbamylation followed by nitrosation. rsc.orgresearchgate.net For instance, the carbamylation of a primary amine with an isocyanate can be performed in the first reactor, followed by nitrosation of the resulting urea (B33335) intermediate in a second reactor. researchgate.net The optimization of such a process can be guided by in-line analytical techniques like desorption electrospray ionization mass spectrometry (DESI-MS), which allows for rapid screening of various reaction conditions. hibu.com

Below is a table summarizing the optimization of the nitrosation step in a continuous flow synthesis of Lomustine, highlighting the impact of different parameters on product yield.

| Entry | Temperature (°C) | Residence Time (min) | Reagent Equivalents | Isolated Yield (%) |

| 1 | 0 | 5 | 3 | 74 |

| 2 | 25 | 8 | 3 | 91 |

This interactive table is based on data for the synthesis of Lomustine, a close structural analogue of Elmustine, demonstrating principles applicable to nitrosourea synthesis. hibu.com

This methodology provides a rapid and efficient route for on-demand synthesis, significantly reducing production costs through the use of simple reactor setups and inexpensive starting materials. hibu.com

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical when developing more complex chiral analogues of nitrosoureas. youtube.com Stereoselective synthesis aims to control the formation of stereoisomers, which can have vastly different pharmacological and toxicological properties. youtube.com

A key consideration in the synthesis of all nitrosoureas, including this compound, is regioselectivity. The nitrosation step must be controlled to ensure the nitroso group is introduced at the desired nitrogen atom. A practical method to achieve this involves the use of activated N-alkyl-N-nitrosocarbamates as intermediates. nih.govacs.org These intermediates react with amino compounds to yield regioselectively nitrosated N-alkyl-N-nitrosoureas, ensuring the cytotoxic pharmacophore is correctly assembled. nih.gov This approach provides a reliable method for synthesizing various antitumor nitrosoureas with high precision. nih.govacs.org

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at improving the therapeutic index of a lead compound. For this compound, this involves modifying its core structure to enhance properties like efficacy, selectivity, and metabolic stability. nih.govnsf.gov

The design of novel nitrosourea analogues is guided by structure-activity relationships (SARs) to create more effective and less toxic agents. nih.gov Key design principles include:

Modulating Lipophilicity : Nitrosoureas must cross the blood-brain barrier to be effective against brain tumors. wikipedia.org Modifying the carrier group attached to the urea can alter the compound's lipophilicity, thereby influencing its ability to reach its target.

Carrier-Mediated Targeting : Attaching the nitrosourea moiety to a carrier molecule, such as an amino acid (e.g., tyrosine) or a steroid (e.g., estradiol), can facilitate targeted delivery to specific tissues or cell types, potentially increasing efficacy and reducing systemic toxicity. nih.govnih.gov For example, tyrosine-containing nitrosoureas have been designed as potential antimelanoma agents. nih.gov

Altering Reactivity : The therapeutic effect of nitrosoureas stems from their ability to alkylate DNA and carbamoylate proteins. nih.gov Modifications to the chloroethyl group or the carbamoylating moiety can fine-tune these activities to optimize the balance between therapeutic effect and toxicity. nih.gov The development of short-chain, water-soluble compounds represents an effort to create derivatives with different physicochemical properties. nih.gov

Modifying the functional groups on the this compound scaffold can significantly impact its properties but also presents synthetic challenges. libretexts.org The pharmacokinetic profile of a drug can be altered by substitutions on its core structure. nih.gov

Altering the Ethyl Group : Replacing the 2-chloroethyl group with other alkylating moieties can change the mechanism and efficiency of DNA cross-linking. Synthetically, this requires starting with a different amino precursor in the initial carbamylation step.

Modifying the Non-Nitrosated Substituent : The group attached to the N-3 nitrogen of the urea influences the compound's lipophilicity and carbamoylating activity. nih.gov For this compound, this is an ethyl group. Creating analogues involves reacting different primary amines with 2-chloroethyl isocyanate. For example, using cyclohexylamine (B46788) instead of ethylamine (B1201723) leads to the synthesis of Lomustine. researchgate.net

Introducing New Functional Groups : Adding groups to increase water solubility or introduce new binding interactions requires multi-step synthetic sequences, potentially involving protection and deprotection steps to ensure chemoselectivity. nih.govresearchgate.net The synthetic implications are significant, as each new functional group must be compatible with the sensitive nitrosourea moiety, which is prone to degradation. nih.gov

Impurity Profiling and Reference Standard Development for Research Applications

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and quality of the final product. usp.org Undetected impurities can pose risks and must be controlled below acceptable limits. usp.org For this compound, impurities can arise from starting materials, side reactions during synthesis, or degradation of the final product. pharmaffiliates.comenamine.net

Developing certified reference standards for identified impurities is essential for creating robust analytical methods to detect and quantify them. usp.orgenamine.net These standards are used in techniques like High-Performance Liquid Chromatography (HPLC) to validate that each batch of the API meets stringent purity requirements. pharmaffiliates.compharmaffiliates.comrxnchem.com

Below is a table detailing known impurities associated with this compound.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 60784-46-5 | C₅H₁₀ClN₃O₃ |

| 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea | 96806-34-7 | C₅H₁₀ClN₃O₃ |

| 1,3-bis(2-Hydroxyethyl)urea | 15438-70-7 | C₅H₁₂N₂O₃ |

This interactive table lists this compound and some of its known process-related impurities and degradation products. pharmaffiliates.com

Molecular Mechanisms of Action of Elmustine

DNA Alkylation and Cross-linking Mechanisms

The principal mechanism of Elmustine's antineoplastic activity is the alkylation of DNA. patsnap.com Upon entering the cell, this compound undergoes spontaneous decomposition to yield reactive electrophilic intermediates, specifically chloroethyl carbonium ions. patsnap.com These highly reactive species covalently bind to nucleophilic sites on DNA bases, leading to the formation of various DNA adducts. patsnap.comnih.gov

The primary targets for alkylation by this compound's reactive metabolites are the nitrogen and oxygen atoms within the DNA bases. The most frequent site of alkylation is the N7 position of guanine (B1146940). nih.govresearchgate.net Another clinically significant site is the O6 position of guanine. patsnap.comresearchgate.netdrugbank.com Alkylation at the O6 position is particularly mutagenic and cytotoxic. While the N7 position of guanine is the most reactive site for many alkylating agents, forming a high percentage of the total adducts, the O6-alkylguanine adducts are critical for the therapeutic effect of nitrosoureas. nih.gov Other nucleophilic sites, such as the N3 position of adenine, can also be alkylated. researchgate.net

Table 1: Key Nucleophilic Sites on DNA Alkylated by this compound

| DNA Base | Primary Alkylation Site | Significance |

| Guanine | N7 | Most frequent site of alkylation. nih.govresearchgate.net |

| Guanine | O6 | Critical for cytotoxicity and therapeutic effect. patsnap.comdrugbank.com |

| Adenine | N3 | Another potential site for DNA adduct formation. researchgate.net |

The bifunctional nature of this compound allows it to form cross-links within the DNA molecule. Following the initial alkylation at a site like the O6-position of guanine, a second reactive chloroethyl group can react with a base on the opposite DNA strand, forming an inter-strand cross-link (ICL). patsnap.comdrugbank.comwikipedia.org These ICLs covalently link the two strands of the DNA double helix, preventing their separation. patsnap.comwikipedia.org The formation of a deoxyguanosinyl-deoxycytidyl cross-link is a known type of ICL produced by nitrosoureas. researchgate.net

In addition to linking opposite strands, this compound can also form intra-strand cross-links, which connect two nucleotides on the same DNA strand. patsnap.comwikipedia.org Both inter- and intra-strand cross-links create significant distortions in the DNA helix, posing a major obstacle to cellular processes. wikipedia.org

Interference with DNA Replication and Transcription Processes

The DNA lesions induced by this compound, particularly inter-strand cross-links, are profoundly disruptive to DNA metabolism. wikipedia.orgamegroups.org ICLs act as an absolute block to the separation of DNA strands, a process that is essential for both DNA replication and transcription. wikipedia.orgamegroups.orgnih.gov During replication, the stalled replication fork can collapse, leading to the formation of DNA double-strand breaks. nih.govnih.gov Similarly, the transcription machinery is unable to proceed past a cross-link, halting the synthesis of RNA and subsequent protein production. wikipedia.orgdrugbank.com This inhibition of DNA and RNA synthesis ultimately prevents cell division and proliferation. drugbank.commedscape.com

Induction of Cellular Apoptosis and Programmed Cell Death Pathways

The extensive DNA damage caused by this compound triggers cellular surveillance mechanisms that can lead to programmed cell death, or apoptosis. patsnap.comresearchgate.net When DNA damage is too severe to be repaired, cells activate apoptotic pathways to eliminate themselves. Nitrosoureas like Lomustine (B1675051) have been shown to induce apoptosis through the mitochondrial pathway, which involves a decrease in the levels of anti-apoptotic proteins such as Bcl-2. nih.gov The accumulation of unrepaired DNA lesions and the stalling of replication forks are potent signals for the initiation of apoptosis. patsnap.com

Research on the related nitrosourea (B86855), nimustine (B1678891) (ACNU), has shown that the induction of apoptosis is preceded by the activation of the MAP kinase (MAPK) signaling cascade, specifically the phosphorylation of Jun kinase (JNK) and the transcription factor c-Jun. nih.govoncotarget.com This signaling pathway leads to the upregulation of the pro-apoptotic gene BIM, which plays a critical role in triggering caspase activation and executing the apoptotic program. nih.govoncotarget.com

Modulation of DNA Repair Pathways by this compound

Cells possess a variety of DNA repair pathways to counteract the damaging effects of alkylating agents. mdpi.com The primary repair mechanism for O6-alkylguanine adducts is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). nih.govmdpi.com MGMT directly removes the alkyl group from the O6 position of guanine, transferring it to one of its own cysteine residues. mdpi.com This action restores the integrity of the DNA but also leads to the inactivation of the MGMT protein. mdpi.com High levels of MGMT activity in cancer cells can therefore confer resistance to this compound by rapidly repairing the critical O6-chloroethylguanine adducts before they can form cross-links. nih.gov

Besides direct reversal by MGMT, other pathways such as base excision repair (BER) and mismatch repair (MMR) are also involved in processing DNA alkylation damage. nih.gov However, this compound not only induces damage but can also inhibit certain repair processes. The carbamoylating activity of nitrosoureas can inhibit key enzymatic processes, potentially including some DNA repair enzymes, further enhancing its cytotoxic effect. patsnap.commedscape.com The interplay between this compound-induced damage and the cell's repair capacity is a critical determinant of the drug's ultimate efficacy.

Hypoxia-Activated Derivatives: Mechanistic Investigations

Hypoxia, or low oxygen concentration, is a common feature of solid tumors and is associated with resistance to conventional therapies. This has led to the development of hypoxia-activated prodrugs, which are selectively toxic to cells in a low-oxygen environment. While specific mechanistic investigations into hypoxia-activated derivatives of this compound are not extensively detailed in the provided context, the general principle involves the enzymatic reduction of a specific chemical group on the drug molecule that occurs preferentially under hypoxic conditions. nih.gov

For other types of hypoxia-selective agents, such as those based on nitroaromatic compounds, metabolic reduction under hypoxia generates highly reactive, cytotoxic radical species. nih.govnih.gov These radicals can then induce DNA damage, such as single- and double-strand breaks. nih.gov The selectivity for hypoxic cells arises because, in the presence of oxygen, the initially formed radical is rapidly re-oxidized back to the non-toxic parent compound in a "futile" cycle, preventing the accumulation of the toxic species. nih.govnih.gov Mechanistic investigations for potential hypoxia-activated nitrosourea derivatives would likely focus on similar principles of reductive activation and the subsequent generation of DNA-damaging species specifically within the tumor microenvironment.

Biological Targets and Cellular Pathway Interactions of Elmustine

Identification and Characterization of Primary Molecular Targets

The primary molecular target of Elmustine is DNA. This compound functions by forming covalent bonds with nucleophilic sites on DNA bases, a process known as alkylation. A particularly important site of alkylation is the N7 position of guanine (B1146940) smolecule.com. This reaction is central to its mechanism of action as an anticancer agent smolecule.com.

Beyond simple alkylation, this compound is also capable of forming DNA cross-links smolecule.com. These can be both monofunctional and bifunctional adducts, including highly toxic interstrand DNA cross-links ncats.ionih.gov. The formation of these cross-links is crucial as they physically impede the cellular machinery responsible for DNA replication and transcription smolecule.com. This disruption of essential cellular processes leads to extensive DNA damage smolecule.com.

Studies have shown that this compound effectively reduces cell viability in various cancer cell lines, a direct consequence of the DNA damage it inflicts smolecule.com. This extensive damage is a potent inducer of apoptosis, or programmed cell death, in affected cells smolecule.com.

Impact on Cellular Signaling Networks and Regulatory Pathways

The DNA damage induced by this compound triggers a cascade of cellular responses, including the activation of DNA repair pathways smolecule.comresearchgate.net. However, this compound's ability to form DNA cross-links interferes with these crucial repair mechanisms, making cancer cells more susceptible to the accumulated damage smolecule.com. The resulting unrepaired or misrepaired DNA lesions activate cell cycle checkpoints, leading to cell cycle arrest and ultimately triggering apoptotic signaling pathways nih.govfrontiersin.org.

Research indicates that interactions with specific cellular proteins involved in DNA repair pathways can influence the outcome of this compound treatment smolecule.com. Furthermore, some derivatives of this compound are designed to be activated under hypoxic conditions, which are frequently found in solid tumors smolecule.com. This targeted activation under the specific microenvironmental conditions of tumors can potentially enhance their therapeutic efficacy smolecule.com.

Interactions with Specific Enzymes and Proteins (e.g., DNA Alkyltransferases)

This compound engages in interactions with specific enzymes and proteins, particularly those involved in DNA repair and cellular defense mechanisms. A key interaction involves DNA repair enzymes such as O6-alkylguanine-DNA alkyltransferase (MGMT). MGMT is a suicide enzyme that plays a critical role in repairing O6-alkylguanine lesions, which are formed by chloroethylating agents like this compound nih.gov. The presence and activity level of MGMT in cells can significantly impact their sensitivity to this compound, as MGMT can protect against a substantial portion of the toxic effects of these alkylating agents nih.gov. Studies have investigated the comparative cytotoxicity of this compound after depletion of O6-alkylguanine-DNA alkyltransferase researchgate.netfrontiersin.orgsemanticscholar.orgncats.iothegoodscentscompany.com.

Beyond DNA repair, this compound has also been identified as an inhibitor of human glutathione (B108866) reductase medkoo.comlookchem.com. Glutathione reductase is an enzyme involved in protecting cells from oxidative stress medkoo.com. By inhibiting this enzyme, this compound may potentially enhance the effectiveness of other chemotherapeutic agents lookchem.com.

Preclinical Mechanistic Studies of Elmustine

In Vitro Cellular Models: Mechanistic Investigations

In vitro studies using various cancer cell lines have been instrumental in understanding the cellular and molecular effects of Elmustine smolecule.compatsnap.com.

Cytotoxicity and Cell Viability Studies in Cell Lines (Mechanistic Focus)

Studies have demonstrated that this compound induces cytotoxicity in cancer cells, leading to reduced cell viability and the induction of apoptosis through extensive DNA damage smolecule.com. For instance, some compounds structurally related to this compound, like carmustine (B1668450) (BCNU) and nimustine (B1678891) (ACNU), have shown comparative cytotoxicity in cell lines, with their potency influenced by factors such as O6-alkylguanine-DNA alkyltransferase (O6-AGT) levels semanticscholar.orgnih.govresearchgate.net. While specific detailed data tables for this compound's cytotoxicity across a broad panel of cell lines were not extensively available in the search results, the general mechanism as a DNA alkylating agent leading to cell death has been established smolecule.comontosight.ai. Some related compounds have shown low cytotoxicity in certain cell lines, such as minimal cytotoxic concentrations >400 microg/mL for HeLa cells for compounds 124 and 128, which were discussed in the context of a QSAR model that included this compound patsnap.com.

Cell Cycle Perturbation Analyses

As a DNA-damaging agent, this compound is expected to perturb the cell cycle. Alkylating agents, including nitrosoureas like this compound, can interfere with DNA replication and lead to cell cycle arrest smolecule.comwikipedia.org. For example, a related nitrosourea (B86855), lomustine (B1675051), has been shown to cause growth arrest in the G2/M phase in glioblastoma cell lines nih.gov. While direct detailed studies on this compound's specific effects on cell cycle phases were not prominently featured in the provided search snippets, its classification as a DNA inhibitor and alkylating agent strongly suggests its impact on cell cycle progression, particularly at checkpoints related to DNA damage and replication smolecule.compatsnap.comwikipedia.org. Hypersensitivity to cross-linking agents upon mafosfamide (B565123) selection has been linked to changes in the cell cycle progression of drug-treated cells patsnap.com.

In Vivo Animal Models: Mechanistic Insights

In vivo studies using animal models, such as xenograft and syngeneic models, are critical for evaluating the efficacy of this compound in a complex biological system and gaining further mechanistic insights smolecule.compatsnap.comncats.iogoogleapis.com.

Preclinical Efficacy Studies in Xenograft and Syngeneic Models (Mechanistic and Proof-of-Concept)

Preclinical efficacy studies in xenograft and syngeneic models are conducted to evaluate the anti-tumor activity of this compound in vivo smolecule.compatsnap.comncats.io. These models involve implanting human tumor cells (xenograft) or syngeneic tumor cells (from the same genetic background as the host animal) into mice to mimic tumor growth and response to therapy patsnap.comnih.gov. The tumor clonogenic assay (TCA) using human tumor xenografts is considered to have a significant role in drug discovery strategies and has shown predictive value for clinical response patsnap.com. While specific detailed efficacy data for this compound in a wide range of xenograft or syngeneic models were not extensively provided, its classification as an antineoplastic agent and DNA inhibitor suggests its evaluation in such models to assess its ability to inhibit tumor growth and progression smolecule.compatsnap.com. Studies on related nitrosoureas like nimustine and lomustine in glioblastoma xenograft models have demonstrated their antitumor effects, even in models with acquired resistance to other agents like temozolomide (B1682018) ncats.ionih.gov. The use of these models helps to understand the drug's effects within a living system, including aspects like drug distribution and interaction with the tumor microenvironment researchgate.netwellbeingintlstudiesrepository.org.

Investigation of Pharmacodynamic Biomarkers in Research Models

Due to the limited specific information available in the search results regarding preclinical mechanistic studies of this compound, particularly concerning combination therapies, synergistic mechanisms, rational design of combinations, and the molecular basis of synergy, a comprehensive article strictly adhering to the provided outline cannot be generated at this time. The available information primarily identifies this compound and mentions it in broader contexts of cytotoxic drugs and preclinical studies without delving into the detailed mechanistic aspects requested for combination therapies.

While the concept of rational design of combination strategies and the molecular basis of synergy are important in preclinical research medrxiv.orgnih.govnih.govnih.govnih.govsigmaaldrich.comfrontiersin.orguni-freiburg.de, specific data linking these concepts directly to this compound in combination regimens were not found. Preclinical studies often involve evaluating drug combinations for synergistic effects and understanding the underlying molecular interactions to improve therapeutic outcomes nih.govnih.govnih.govfrontiersin.orguni-freiburg.de. Rational design aims to identify combinations that exploit different mechanisms of action or overcome resistance, leading to enhanced efficacy medrxiv.orgnih.govsigmaaldrich.com. Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects, and understanding the molecular basis involves examining the cellular effects of the combined drugs nih.govnih.govfrontiersin.org. However, these general principles could not be specifically illustrated with data for this compound based on the search results.

Compound Information

Structure Activity Relationship Sar and Computational Studies of Elmustine Analogues

Correlating Structural Features with Biological Activity (e.g., Alkylating Potency, DNA Damage)

The biological activity of alkylating agents, including Elmustine and its analogues, is directly linked to their ability to effectively alkylate cellular targets, particularly DNA nih.govoaepublish.com. The structural features of these compounds influence their reactivity, stability, transport across cell membranes, and ultimately, their potency in inducing DNA damage.

Alkylating potency is largely determined by the nature and leaving group ability of the alkylating moiety. For nitrosoureas like this compound, the chloroethyl group is a key alkylating center. The mechanism typically involves the spontaneous decomposition of the nitrosourea (B86855) to generate reactive intermediates, such as chloroethyl carbocations or vinyl-diazonium species, which can then alkylate nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940) and the O6 position of guanine glpbio.comoaepublish.comgoogle.com.

The extent and type of DNA damage induced (e.g., mono-alkylation vs. crosslinking) are influenced by the structure of the alkylating agent. Bifunctional alkylating agents, possessing two reactive centers, are capable of forming highly cytotoxic interstrand DNA crosslinks, which are particularly difficult for cells to repair glpbio.comoaepublish.com. While the specific details of this compound's crosslinking capacity compared to other nitrosoureas require further investigation, the presence of potentially reactive groups in its structure suggests a similar mechanism of action to related compounds like carmustine (B1668450) and lomustine (B1675051), which are known to induce DNA crosslinks oaepublish.comresearchgate.net.

Rational Design and Optimization of this compound Derivatives

Rational design of drug derivatives involves using knowledge of the parent compound's structure-activity relationship and mechanism of action to create new molecules with improved properties nih.govmdpi.comrsc.orgnih.govrsc.org. For this compound, rational design strategies for its analogues would focus on optimizing features related to its activity as a DNA alkylating agent.

Potential areas for rational design include:

Modifying the alkylating group: Alterations to the chloroethyl moiety or introducing different leaving groups could influence the reactivity and stability of the compound, potentially leading to more selective alkylation or reduced off-target effects.

Varying substituents on the urea (B33335) core: Changes to the groups attached to the urea nitrogen atoms can impact the compound's lipophilicity, solubility, and metabolic stability, affecting its distribution and cellular uptake. For example, the difference between lomustine and semustine (B1681729) lies in a methyl group on the cyclohexyl ring, which affects their properties researchgate.netnih.gov.

Incorporating targeting moieties: Conjugating the this compound structure to molecules that selectively bind to cancer cells or specific cellular targets could enhance the delivery of the alkylating agent to the desired site, potentially increasing efficacy and reducing systemic toxicity. This approach is explored in the broader field of targeted chemotherapy mdpi.com.

The goal of such rational design efforts would be to develop this compound analogues with enhanced alkylating efficiency towards cancer cell DNA, improved pharmacokinetic profiles, reduced susceptibility to resistance mechanisms, and potentially a broader spectrum of activity.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling play a significant role in modern drug discovery and design, offering valuable tools to understand the behavior of molecules and predict their interactions with biological targets mdpi.comnih.gov. These approaches are particularly useful in studying the SAR of compounds like this compound and in guiding the rational design of its analogues.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a receptor (e.g., DNA or a protein involved in DNA repair) researchgate.netnih.gov. By simulating the interaction between this compound or its analogues and DNA, docking studies can provide insights into the likely sites of alkylation and the stability of the resulting DNA adducts. This can help explain observed differences in the DNA damaging potential of various analogues.

Molecular dynamics simulations extend docking studies by simulating the movement and interaction of molecules over time nih.govnih.gov. These simulations can provide a more realistic picture of how this compound analogues interact with the dynamic environment of DNA and surrounding water molecules. Molecular dynamics can help assess the stability of DNA adducts, the conformational changes induced in DNA upon alkylation, and the accessibility of different sites for reaction. Studies on related compounds like lomustine have utilized molecular docking and dynamics to understand their interactions with biological targets nih.govfigshare.comdergipark.org.trresearchgate.net.

While specific studies on this compound's molecular docking and dynamics with DNA were not extensively detailed in the search results, the principles and methodologies applied to other nitrosoureas like lomustine and semustine are directly applicable to this compound due to their structural similarities and shared mechanism of action researchgate.netnih.govfigshare.comdergipark.org.trresearchgate.netdergipark.org.tr.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops a predictive model correlating the biological activity of a set of compounds with their structural and physicochemical properties (molecular descriptors) google.commdpi.compatsnap.comgoogleapis.com. By building a QSAR model for this compound analogues, researchers can identify the key structural features that are most important for their alkylating potency or DNA damaging activity.

QSAR models can be used to:

Predict the activity of new, untested analogues: This allows for in silico screening of large virtual libraries of compounds, prioritizing those with a higher predicted activity for synthesis and experimental testing.

Guide the design of new derivatives: By understanding which molecular descriptors are positively or negatively correlated with activity, chemists can rationally design new analogues with enhanced properties.

Provide insights into the mechanism of action: QSAR models can sometimes shed light on the molecular interactions that are critical for biological activity.

Studies have successfully applied QSAR to predict the activity of various compounds, including those with anti-RNA virus activity and alkylating agents google.compatsnap.comgoogleapis.comgoogle.com. While direct QSAR studies specifically focused on a comprehensive set of this compound analogues were not prominently featured, the methodology is well-established and applicable to this class of compounds. A QSAR model for anti-RNA-virus activity that included this compound among 221 bioactive compounds demonstrated good classification accuracy, highlighting the potential of QSAR in studying this compound's biological effects patsnap.com.

In Silico Screening for Novel this compound-like Scaffolds

In silico screening, also known as virtual screening, involves computationally evaluating large databases of chemical compounds to identify potential drug candidates with desired properties mdpi.comresearchgate.netmdpi.com. This approach can be used to search for novel chemical scaffolds that share structural or physicochemical similarities with this compound and its active analogues, or that are predicted to interact with the same biological targets (e.g., DNA).

Virtual screening workflows often combine different computational techniques, including similarity searching based on molecular descriptors or fingerprints, and molecular docking to assess potential binding affinity to target molecules mdpi.commdpi.com. By screening vast chemical libraries, researchers can identify compounds that may serve as starting points for the development of new this compound-like agents with potentially novel properties or mechanisms of action. This can significantly accelerate the early stages of the drug discovery process mdpi.comresearchgate.net.

While the search results did not provide specific examples of in silico screening efforts explicitly focused on finding novel scaffolds structurally distinct from nitrosoureas but functionally similar to this compound, the general methodology of in silico screening is widely applied in drug discovery to identify compounds with desired activities based on known active molecules or target structures mdpi.comresearchgate.netmdpi.comgoogleapis.com.

Mechanisms of Resistance to Elmustine and Nitrosoureas

Cellular and Molecular Basis of Acquired Resistance

Acquired resistance to Elmustine and other nitrosoureas involves complex cellular and molecular adaptations within cancer cells. These adaptations can reduce the effective concentration of the drug reaching the DNA, enhance the cell's ability to repair the induced damage, or alter downstream signaling pathways that regulate cell survival and death.

One primary mechanism of resistance revolves around the drug's interaction with DNA. This compound, like other chloroethylnitrosoureas, forms DNA adducts, including O6-chloroethylguanine, which can then rearrange to form highly cytotoxic interstrand cross-links smolecule.comwikipedia.org. Resistance can arise if cells develop mechanisms to prevent the formation of these critical lesions or efficiently remove them.

Cellular uptake and efflux mechanisms can also play a role in resistance, although specific data for this compound is limited in the provided sources. However, for other drugs, altered transport can reduce intracellular drug accumulation researchgate.net.

Changes in cellular defense mechanisms, such as the glutathione (B108866) system, have been implicated in resistance to some alkylating agents researchgate.net. Glutathione S-transferases can detoxify some reactive intermediates, potentially reducing the effective dose of the drug that reaches the DNA.

Role of DNA Repair Pathways in Resistance

DNA repair pathways are central to the development of resistance to DNA-damaging agents like this compound. Cancer cells can upregulate or enhance the activity of various repair mechanisms to counteract the cytotoxic lesions induced by the drug.

A key player in nitrosourea (B86855) resistance is the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT researchgate.netdntb.gov.uanih.govthegoodscentscompany.com. This enzyme directly removes alkyl groups from the O6 position of guanine (B1146940), preventing the formation of the critical interstrand cross-links induced by chloroethylnitrosoureas wikipedia.orgnih.gov. High levels of MGMT expression in tumor cells have been strongly correlated with resistance to nitrosoureas, including this compound (HeCNU) researchgate.netthegoodscentscompany.com. Studies have shown that the cytotoxicity of this compound is comparatively reduced in cell lines with higher O6-AGT activity researchgate.net.

The mismatch repair (MMR) pathway also plays a role in the cellular response to alkylating agents, although its involvement in resistance can be complex. While MMR can initiate processing of some DNA lesions, leading to cytotoxicity, defects in MMR have been associated with resistance to certain alkylating agents nih.gov. This suggests a nuanced role for MMR in the context of nitrosourea resistance.

Other DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), are involved in repairing various types of DNA damage and could potentially contribute to resistance by processing other adducts formed by this compound nih.gov. Increased activity of ALKBH proteins, which repair specific alkylated bases, has also been linked to resistance to alkylating damage nih.gov.

Table 1: Role of Key DNA Repair Pathways in Nitrosourea Resistance

| DNA Repair Pathway | Key Enzyme/Component | Role in Resistance | Relevance to this compound/Nitrosoureas |

| Direct Reversal | O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) | Directly removes alkyl groups from O6-guanine, preventing cross-link formation. | High expression strongly correlated with resistance to nitrosoureas, including this compound (HeCNU). researchgate.netdntb.gov.uanih.govthegoodscentscompany.com |

| Mismatch Repair (MMR) | MLH1, PMS2, MSH2, MSH6 | Can process some lesions leading to cytotoxicity; defects associated with resistance to certain alkylating agents. | Complex role; defects can cause resistance to alkylating agents. nih.gov |

| Base Excision Repair (BER) | Various enzymes | Repairs damaged bases. | Potential contribution by repairing other this compound-induced adducts. nih.gov |

| Nucleotide Excision Repair (NER) | Various enzymes | Repairs bulky adducts and distortions in DNA helix. | Potential contribution by repairing other this compound-induced adducts; deficiencies can confer hypersensitivity to alkylating damage. nih.gov |

| AlkB Homolog (ALKBH) Proteins | ALKBH family members | Repair specific alkylated bases. | Increased levels associated with resistance to alkylating damage. nih.gov |

Strategies to Overcome Resistance in Preclinical Models

Preclinical research has explored various strategies to overcome resistance to this compound and other nitrosoureas, primarily by targeting the identified resistance mechanisms.

One prominent strategy involves inhibiting the activity of MGMT. As MGMT is a major contributor to resistance, its inactivation can sensitize resistant cells to nitrosoureas. O6-benzylguanine (O6-BG) is a suicide substrate inhibitor of MGMT that has been investigated in combination with nitrosoureas to overcome resistance thegoodscentscompany.com. Studies have demonstrated that O6-BG can potentiate the effect of nitrosoureas by depleting MGMT, thereby allowing the cytotoxic DNA lesions to persist and exert their effect thegoodscentscompany.com.

Another approach involves combining this compound or other nitrosoureas with agents that target other vulnerabilities in cancer cells or interfere with alternative resistance pathways. For instance, combining temozolomide (B1682018) (another alkylating agent whose resistance is also linked to MGMT) with nitrosoureas like ACNU has been investigated, with the rationale that temozolomide can deplete AGT, thereby enhancing the efficacy of the nitrosourea nih.gov.

Research into overcoming resistance to other DNA-damaging agents in preclinical models also offers potential avenues. Strategies targeting quiescent cancer cells, which can be resistant to conventional chemotherapy, with selected alkylating agents have shown promise researchgate.net. While this study specifically mentions nimustine (B1678891), it highlights the potential of targeting specific cell populations that contribute to resistance.

Further preclinical studies are ongoing to identify novel combinations and strategies that can effectively circumvent the resistance mechanisms employed by cancer cells against this compound and other nitrosoureas, with a focus on restoring sensitivity and improving therapeutic outcomes lookchem.com.

Table 2: Preclinical Strategies to Overcome Nitrosourea Resistance

| Strategy | Mechanism of Action | Potential Relevance to this compound Resistance | Supporting Evidence (Contextual) |

| MGMT Inhibition | Inactivates O6-alkylguanine-DNA alkyltransferase (MGMT). | Directly counteracts a primary mechanism of resistance to this compound and other nitrosoureas. | O6-benzylguanine (O6-BG) shown to potentiate nitrosourea effects by depleting MGMT. thegoodscentscompany.com |

| Combination Therapy (with AGT-depleting agents) | Depletes AGT, enhancing the effect of the nitrosourea. | Can increase the sensitivity of resistant cells to this compound by reducing MGMT activity. | Combination of temozolomide (AGT depletor) with ACNU (nitrosourea) investigated. nih.gov |

| Targeting Quiescent Cells | Targets slow-cycling or non-cycling resistant cell populations. | May overcome resistance in dormant cancer cells that survive initial treatment. | Selected alkylating agents (e.g., nimustine) show efficacy against quiescent cells in preclinical models. researchgate.net |

| Targeting Other DNA Repair Pathways | Inhibiting alternative repair mechanisms. | Could prevent repair of other this compound-induced lesions or enhance the effect of MGMT inhibition. | Research ongoing into the role of other pathways like MMR, BER, NER, and ALKBH proteins in resistance. nih.gov |

Advanced Analytical and Bioanalytical Methodologies in Elmustine Research

Chromatographic and Spectrometric Techniques for Research Quantification

Chromatographic and spectrometric methods are fundamental tools for the identification and quantification of Elmustine and its related substances in research studies. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are widely employed. HPLC is a versatile separation technique that allows for the isolation of this compound from complex matrices, while MS provides detailed structural information and high sensitivity for quantification. The combination of these techniques, such as HPLC-MS or LC-MS/MS, offers robust methods for analyzing this compound and its degradation products google.comgoogle.com.pgfrontiersin.orgnih.govnih.gov. Gas chromatography (GC) is also noted as a useful measurement technique in the evaluation of related compounds google.com.

These methods are essential for various research applications, including quality control of this compound reference standards, method validation, and stability studies synzeal.comaxios-research.comaxios-research.com. For instance, HPLC has been utilized in methods to determine the carbamoylating potential of chloroethylnitrosoureas (CNUs), a class of compounds that includes this compound. One such method involves incubating the CNU with glutathione (B108866) (GSH) and following the decrease in free thiol groups using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), with subsequent analysis of carbamoylated and alkylated GSH derivatives by HPLC nih.gov.

Mass spectrometric quantification techniques, such as LC-MS/MS, have also been applied to assess the effects of related alkylating agents by quantifying biomarkers like γ-H2AX, which reflects DNA damage frontiersin.orgnih.gov. This highlights the role of sensitive spectrometric methods in understanding the cellular impact of compounds like this compound in research settings.

Metabolite Profiling in Experimental Systems (e.g., in vitro enzymatic assays, non-human models)

Metabolite profiling is a critical aspect of this compound research, particularly in understanding how the compound is transformed in biological systems. In vitro enzymatic assays, often utilizing liver microsomes, are employed to study the metabolic pathways of compounds googleapis.com. While specific detailed data on this compound metabolite profiling in these systems were not extensively detailed in the search results, the availability of this compound metabolites as reference standards indicates that metabolite profiling is an active area of research synzeal.comaxios-research.comaxios-research.com.

Studies on related compounds, such as O6-benzylguanine (O6-BG), a sensitizer (B1316253) for O6-alkylating agents like this compound, demonstrate the importance of metabolite analysis in non-human models. For example, the metabolism of O6-BG in the liver to O6-benzyl-8-oxoguanine (8-oxo-BG), mediated by cytochrome P450 enzymes like CYP1A2 and CYP3A4, has been analyzed in rats and non-human primates nih.gov. This suggests that similar enzymatic assays and studies in non-human models would be relevant for this compound to identify and characterize its metabolites.

The use of analytical techniques like HPLC and MS is integral to metabolite profiling studies, allowing for the separation, identification, and quantification of metabolites formed in these experimental systems google.comgoogle.com.pgfrontiersin.orgnih.govnih.gov.

Isotope-Labeled this compound in Mechanistic Tracing Studies

Isotope-labeled forms of this compound are valuable tools for mechanistic tracing studies, enabling researchers to track the compound's distribution and interaction within biological systems. Isotopes such as 3H (tritium) and 14C (carbon-14) are particularly useful for drug and tissue distribution assays due to their detectability google.comgoogleapis.com. Positron emission tomography (PET) studies, which often utilize tracers labeled with isotopes like 11C or 18F, are employed for noninvasive pharmacokinetic measurements and to study drug distribution in animal models and humans researchgate.netscribd.com. This compound (HECNU) has been listed as a compound studied by positron emission tomography using 11C labeling researchgate.netscribd.com.

The use of isotope-labeled this compound allows for precise measurement of its concentration in various tissues and fluids, providing insights into its absorption, distribution, metabolism, and excretion (ADME) in research settings. Furthermore, stable isotopes like deuterium (B1214612) (2H) can be incorporated into this compound to study its metabolic stability, as substitution with heavier isotopes can sometimes lead to increased in vivo half-life google.comgoogleapis.com.

Mechanistic studies investigating DNA damage induced by chloroethylnitrosoureas have also utilized stable isotope dilution high-performance liquid chromatography electrospray ionization tandem mass spectrometry to quantify DNA interstrand crosslinks thegoodscentscompany.com. This demonstrates the power of combining isotope labeling with sensitive analytical techniques to elucidate the molecular mechanisms of action of compounds like this compound.

Future Directions and Emerging Research Avenues for Elmustine and Nitrosoureas

Exploration of Unexplored Biological Targets and Pathways

While the primary mechanism of action for nitrosoureas involves DNA alkylation and the formation of DNA cross-links, leading to cell death, ongoing research is investigating additional or unexplored biological targets and pathways that could influence their efficacy or contribute to resistance taylorandfrancis.comtandfonline.comnih.gov. The decomposition products of nitrosoureas, including chloroethyl carbonium ions and isocyanates, are known to induce a multiplicity of biomolecular effects beyond DNA alkylation, such as the inhibition of DNA repair and alterations in RNA maturation tandfonline.comtandfonline.com.

Future research avenues for Elmustine and other nitrosoureas include a deeper investigation into the specific adducts formed on DNA and RNA, and the cellular responses triggered by these modifications. Understanding how these compounds interact with other cellular components, such as proteins, could reveal novel targets. For instance, carbamoylation of proteins by isocyanates can inhibit enzymes crucial for DNA repair and cellular detoxification tandfonline.com. Identifying the specific proteins modified by this compound's decomposition products could uncover new pathways influencing drug sensitivity or resistance.

Furthermore, exploring the impact of nitrosoureas on the tumor microenvironment and immune system represents a promising direction. While some research has touched upon the immunomodulatory effects of chemotherapy, the specific interactions of nitrosoureas with immune cells and their influence on the immunosuppressive tumor microenvironment warrant further investigation cancer.gov.

Novel Delivery System Concepts for Research Applications (e.g., targeted delivery in in vitro models)

Improving the delivery of nitrosoureas to target cells while minimizing systemic exposure is a critical area of research. For research applications, particularly in in vitro models, novel delivery systems can facilitate targeted studies and enhance the understanding of this compound's cellular interactions.

Concepts for novel delivery systems for nitrosoureas in research settings include the use of nanomaterials such as carbon nanotubes, graphene, and other 2D nanomaterials researchgate.netresearchgate.netoiccpress.com. These materials can be functionalized to carry nitrosourea (B86855) molecules and potentially target specific cell types in vitro, allowing for more precise studies of drug uptake, metabolism, and effects on cellular pathways researchgate.net. Theoretical studies using density functional theory (DFT) calculations are being employed to investigate the adsorption behavior and electronic sensitivity of nanomaterials like BNNS and TiSe2 monolayers for nitrosourea delivery researchgate.netresearchgate.net.

Another approach involves conjugating nitrosoureas to carrier molecules, such as hormones, to target receptor-positive cells. Studies have shown that hormone-linked antineoplastic agents can be highly effective in receptor-positive experimental tumors and may offer advantages in terms of targeted delivery and reduced toxicity in preclinical models tandfonline.com. Applying similar strategies to this compound in in vitro models could help assess its targeted activity and explore mechanisms of action in specific cell populations.

Interactive Data Table: Adsorption Energies of Nitrosourea on TiSe2 Monolayers (Theoretical Study) researchgate.net

| System | E_ads without ZPE (eV) | E_ads with ZPE (eV) |

| TS-α-N1 | -7.30 | -2.18 |

| TS-β-N2 | -7.54 | -2.40 |

| TS-γ-N2 | -7.57 | -2.42 |

Note: E_ads represents adsorption energy, and ZPE stands for zero-point energy. Data is based on ab-initio calculations.

Integration of Multi-Omics Data for Mechanistic Understanding

The application of multi-omics approaches is revolutionizing cancer research by providing a comprehensive view of the molecular landscape of tumors and their response to treatment researchgate.netnih.govquanticate.com. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can offer deeper insights into the mechanisms of action and resistance of nitrosoureas, including this compound researchgate.netnih.govresearchgate.net.

By analyzing multi-omics data, researchers can identify molecular signatures associated with sensitivity or resistance to nitrosoureas. For example, studies have utilized multi-omics to identify molecular determinants influencing the response of cancer cells to alkylating agents, integrating transcriptomic, proteomic, metabolomic, and SNP data researchgate.net. This has led to the identification of microRNAs and dysregulated pathways involved in drug resistance researchgate.net.

For this compound, integrating multi-omics data from treated cell lines or preclinical models could help elucidate the specific molecular changes induced by the compound. This could involve identifying altered gene expression patterns, protein modifications, or metabolic shifts that correlate with this compound's activity. Such integrated analysis can reveal complex interactions and feedback loops that are not apparent from single-omics studies, leading to a more complete mechanistic understanding.

Development of Advanced Preclinical Models for Nitrosourea Research

The development of more predictive preclinical models is crucial for advancing nitrosourea research. Traditional cell lines and animal models have provided valuable insights, but their limitations in fully recapitulating the complexity of human cancers and the tumor microenvironment necessitate the development of more advanced models mdpi.com.

Future directions in preclinical modeling for nitrosoureas include the use of patient-derived xenografts (PDXs), organoids, and advanced in vitro co-culture systems that incorporate components of the tumor microenvironment, such as immune cells and stromal elements. These models can better mimic the heterogeneity and complexity of human tumors, providing a more relevant platform for evaluating the efficacy and mechanisms of action of compounds like this compound mdpi.com.

Furthermore, genetically engineered mouse models (GEMMs) that harbor specific mutations or alterations relevant to nitrosourea sensitivity or resistance can be valuable tools physiology.org. For instance, models with modulated DNA repair pathways or specific signaling pathway alterations can help dissect the role of these factors in the response to this compound. Chemically induced animal models using compounds like N-methyl-N-nitrosourea (MNU) have also been refined, with new administration routes being explored to create more predictable tumor locations for research purposes amegroups.org.

The integration of advanced imaging techniques and longitudinal monitoring in these preclinical models can provide real-time data on tumor response, drug distribution, and the dynamics of the tumor microenvironment, offering a more comprehensive picture of this compound's activity in a complex biological setting.

Q & A

Basic: What experimental models are most suitable for studying Elmustine’s cytotoxic mechanisms?

Answer:

this compound’s DNA-binding and antineoplastic properties necessitate models that capture its interaction with genomic material.

- In vitro: Use human cancer cell lines (e.g., glioblastoma U87-MG or leukemia HL-60) to assess dose-dependent cytotoxicity via MTT assays or flow cytometry for apoptosis markers (annexin V/PI) .

- In vivo: Xenograft models in immunodeficient mice (e.g., NOD/SCID) with tumor volume monitoring and histopathological analysis post-treatment. Ensure ethical compliance with institutional guidelines for animal studies .

- Controls: Include untreated cohorts and positive controls (e.g., temozolomide for glioblastoma). Validate results with triplicate experiments and statistical significance testing (ANOVA, p < 0.05) .

Basic: How should researchers characterize this compound’s chemical purity and stability in experimental settings?

Answer:

Characterization requires multi-modal validation:

- Purity: Quantify via HPLC (≥95% purity threshold) with UV detection at λ=254 nm. Use C18 columns and acetonitrile/water mobile phases .

- Stability: Conduct accelerated degradation studies under varied pH, temperature, and light conditions. Monitor degradation products via mass spectrometry (LC-MS/MS) .

- Documentation: Report batch numbers, manufacturer details, and storage conditions (-20°C in amber vials). Cross-reference with spectral databases (e.g., PubChem) for structural confirmation .

Advanced: How can contradictory data on this compound’s efficacy across studies be systematically analyzed?

Answer:

Address contradictions through:

- Meta-analysis: Aggregate data from peer-reviewed studies using PRISMA guidelines. Stratify by cancer type, dosage, and model system. Apply random-effects models to account for heterogeneity .

- Experimental replication: Standardize protocols (e.g., cell culture conditions, treatment duration) across labs. Use shared reference samples to minimize variability .

- Bias evaluation: Assess publication bias via funnel plots and Egger’s regression. Highlight limitations in original studies (e.g., small sample sizes, unblinded designs) .

Advanced: What methodologies optimize the study of this compound’s synergies with other chemotherapeutic agents?

Answer:

- Combinatorial screening: Use high-throughput platforms (e.g., SynergyFinder) to test this compound with platinum agents (cisplatin) or topoisomerase inhibitors. Calculate combination indices (CI < 1 indicates synergy) .

- Mechanistic validation: Perform RNA-seq or proteomic profiling to identify pathways enhanced by combination therapy (e.g., DNA repair inhibition). Validate with siRNA knockdowns .

- Pharmacokinetic modeling: Use NONMEM or WinNonlin to predict drug-drug interactions and optimize dosing schedules .

Basic: What are the critical parameters for designing reproducible this compound dose-response studies?

Answer:

- Dose range: Determine IC₅₀ via preliminary assays (e.g., 0.1–100 µM). Include sub-therapeutic and supra-therapeutic doses .

- Timepoints: Assess acute (24–48 hr) and chronic (7–14 day) effects. Monitor cell viability and morphological changes .

- Data normalization: Express results as % viability relative to untreated controls. Use nonlinear regression (e.g., log-dose vs. response in GraphPad Prism) .

Advanced: How can researchers investigate this compound-induced resistance mechanisms in cancer cells?

Answer:

- Long-term exposure models: Culture cells with incremental this compound doses (6–12 months). Isolate resistant clones via limiting dilution .

- Multi-omics integration: Compare transcriptomic (RNA-seq) and epigenetic (ChIP-seq) profiles of resistant vs. parental cells. Focus on ABC transporters (e.g., ABCB1) or DNA repair genes (MGMT) .

- Functional assays: Test reversibility with chemosensitizers (e.g., verapamil for ABCB1 inhibition). Validate findings in patient-derived organoids .

Basic: What statistical approaches are recommended for analyzing this compound’s tumor growth inhibition data?

Answer:

- Longitudinal analysis: Use mixed-effects models to account for repeated measurements in tumor volume data. Report effect sizes (Cohen’s d) .

- Survival analysis: Apply Kaplan-Meier curves and log-rank tests for overall survival in animal models. Adjust for covariates (e.g., weight loss) via Cox regression .

- Outlier management: Predefine exclusion criteria (e.g., >20% body weight loss) to maintain data integrity .

Advanced: How should researchers address batch-to-batch variability in this compound synthesis?

Answer:

- Quality control (QC): Implement USP/ICH guidelines for raw material testing. Characterize each batch with NMR (¹H/¹³C), elemental analysis, and chiral HPLC .

- Stability indicating assays: Track degradation products under stress conditions. Establish acceptance criteria for impurities (<0.1%) .

- Inter-lab collaboration: Share QC data via platforms like Zenodo to standardize benchmarks .

Basic: What ethical considerations are paramount in this compound research involving human tissues?

Answer:

- Informed consent: Obtain explicit consent for biospecimen use, adhering to Declaration of Helsinki principles. Specify intended research purposes .

- Data anonymization: De-identify patient data (e.g., age, diagnosis) before analysis. Use secure repositories (e.g., dbGaP) for storage .

- Conflict disclosure: Declare funding sources (e.g., pharmaceutical sponsors) to mitigate bias .

Advanced: How can computational models predict this compound’s off-target effects?

Answer:

- Molecular docking: Use AutoDock Vina to screen this compound against human proteome databases (e.g., PDB). Prioritize targets with binding energy ≤ -7 kcal/mol .

- Toxicity prediction: Apply QSAR models (e.g., ProTox-II) to forecast hepatotoxicity or mutagenicity. Validate with Ames tests .

- Network pharmacology: Construct protein interaction networks (Cytoscape) to identify secondary pathways (e.g., oxidative stress) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.